(2-Iodophenyl)(4-(6-methoxypyridazin-3-yl)piperazin-1-yl)methanone hydrochloride
CAS No.: 1184999-72-1
Cat. No.: VC5670486
Molecular Formula: C16H18ClIN4O2
Molecular Weight: 460.7
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1184999-72-1 |
|---|---|
| Molecular Formula | C16H18ClIN4O2 |
| Molecular Weight | 460.7 |
| IUPAC Name | (2-iodophenyl)-[4-(6-methoxypyridazin-3-yl)piperazin-1-yl]methanone;hydrochloride |
| Standard InChI | InChI=1S/C16H17IN4O2.ClH/c1-23-15-7-6-14(18-19-15)20-8-10-21(11-9-20)16(22)12-4-2-3-5-13(12)17;/h2-7H,8-11H2,1H3;1H |
| Standard InChI Key | DXMAOVCQXGQEQI-UHFFFAOYSA-N |
| SMILES | COC1=NN=C(C=C1)N2CCN(CC2)C(=O)C3=CC=CC=C3I.Cl |
Introduction
Structural and Chemical Characteristics
Molecular Architecture
The compound features a methanone core bridging two aromatic systems:
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A 2-iodophenyl group (aromatic ring with iodine at the ortho position).
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A piperazine ring substituted at the 4-position with a 6-methoxypyridazin-3-yl moiety.
The hydrochloride salt enhances solubility, a common modification for bioactive molecules .
Table 1: Predicted Physicochemical Properties
Key structural motifs:
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Iodine substituent: Introduces steric bulk and electron-withdrawing effects, potentially influencing receptor binding .
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Methoxypyridazine: Contributes to hydrogen bonding via the pyridazine nitrogen atoms and methoxy oxygen .
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Piperazine linker: Enhances conformational flexibility, a feature shared with kinase inhibitors and CNS-targeting agents .
Synthesis and Optimization
Synthetic Routes
While no explicit synthesis is documented for this compound, analogous piperazine-methanone derivatives suggest a multi-step approach:
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Piperazine Functionalization:
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Methanone Formation:
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Salt Formation:
Critical Challenges:
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Iodine Stability: High temperatures during coupling may lead to dehalogenation, necessitating mild conditions .
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Regioselectivity: Ensuring substitution at the pyridazin-3-yl position requires careful control of reaction stoichiometry .
Biological Activity and Mechanisms
CNS Target Hypotheses
Piperazine derivatives frequently interact with:
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Dopamine receptors (D₂/D₃ subtypes)
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Serotonin transporters (SERT)
The methoxypyridazine group could modulate selectivity, as seen in antipsychotic agents .
Pharmacokinetic Predictions
Table 2: ADME Profile (In Silico Predictions)
Research Gaps and Future Directions
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Experimental Validation:
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Salt Form Optimization:
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Radiolabeling Potential:
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